molecular formula C8H7F3N2O2 B2581115 OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F CAS No. 1469286-24-5

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F

Cat. No. B2581115
CAS RN: 1469286-24-5
M. Wt: 220.151
InChI Key: LBQRXGPAAJWCQU-UHFFFAOYSA-N
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Description

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F is a chemical compound that belongs to the class of heterocyclic compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In

Scientific Research Applications

Environmental Chemistry and Climate Impact

Organic carbon (OC) plays a significant role in atmospheric aerosol composition, affecting air quality, atmospheric chemistry, and climate forcing. Research by Laskin et al. (2015) reviews the environmental chemistry of light-absorbing aerosol OC and its impact on radiative forcing, highlighting the importance of understanding OC's climate-related properties and its effects on the atmospheric environment Laskin, J. Laskin, & S. Nizkorodov, 2015.

Photocatalysis for Energy Conversion

Jiang et al. (2018) developed a self-supported oxygen-doped carbon nitride aerogel (OCNA) that exhibits enhanced charge separation efficiency, longer carrier lifetime, and improved hydrogen evolution rate due to oxygen doping. This study demonstrates OCNA's potential in solar-to-chemical energy conversion, showcasing an innovative approach to sustainable energy solutions Jiang et al., 2018.

Surface Modification for Catalysis

Xu et al. (2015) explored the effect of different oxygen-containing groups (OCGs) on carbon nanotubes (CNTs) for catalytic applications. Their study illustrates how OCGs influence the catalytic performance, particularly in the selective hydrogenation of phenol, indicating the potential for tailored surface chemistry in catalyst design Xu et al., 2015.

properties

IUPAC Name

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQRXGPAAJWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to Intermediate 4 but using 4-(trifluoromethyl)-1H-pyrazole in Step 1. 1H NMR (400 MHz, CDCl3) δ 1.60-1.79 (m, 2H), 1.83-1.95 (m, 2H), 7.75 (s, 1H), 7.78-7.89 (m, 1H), 11.82 (br s, 1H).
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